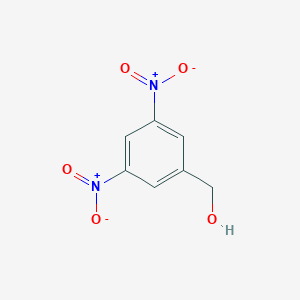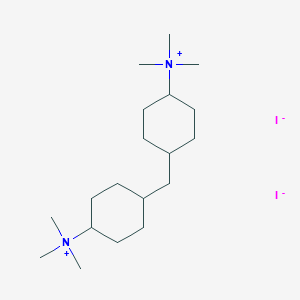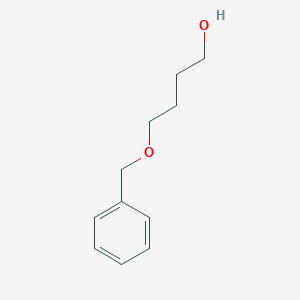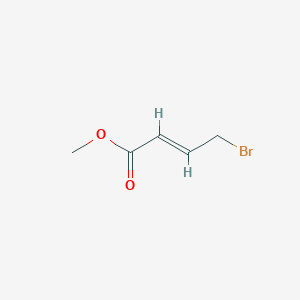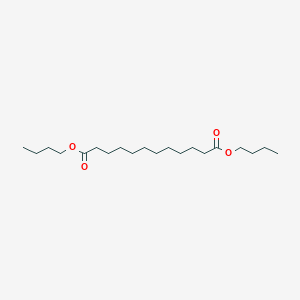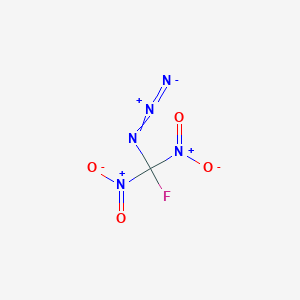
Azidofluorodinitromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azidofluorodinitromethane (AFDN) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. AFDN is a highly reactive and explosive compound that is widely used in the field of chemical synthesis and material science.
Mécanisme D'action
The mechanism of action of Azidofluorodinitromethane is not well understood due to its highly reactive nature. However, studies have shown that Azidofluorodinitromethane can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and radical reactions. Azidofluorodinitromethane is also known to be a potent oxidizing agent, which can lead to the formation of highly reactive free radicals.
Effets Biochimiques Et Physiologiques
Azidofluorodinitromethane has not been extensively studied for its biochemical and physiological effects due to its highly reactive nature and potential toxicity. However, studies have shown that Azidofluorodinitromethane can cause significant damage to living cells and tissues due to its explosive nature. Azidofluorodinitromethane can cause oxidative stress, DNA damage, and cell death, making it a potential carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
Azidofluorodinitromethane has several advantages and limitations for lab experiments. Azidofluorodinitromethane is a highly reactive and explosive compound that can undergo various chemical reactions, making it an ideal candidate for use in chemical synthesis. However, Azidofluorodinitromethane is highly sensitive to heat, shock, and friction, making it challenging to handle and store. Azidofluorodinitromethane also has potential toxicity, which can pose a significant risk to researchers.
Orientations Futures
There are several future directions for the study of Azidofluorodinitromethane. One potential direction is the development of safer and more efficient methods for synthesizing Azidofluorodinitromethane. Another direction is the study of Azidofluorodinitromethane's potential applications in the field of material science, including the development of new polymeric materials and explosives. Finally, the study of Azidofluorodinitromethane's potential toxicity and carcinogenicity is essential for understanding its potential impact on human health and the environment.
Conclusion
In conclusion, Azidofluorodinitromethane is a highly reactive and explosive compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Azidofluorodinitromethane has been extensively studied for its potential applications in various fields of science, including chemistry, material science, and explosives. However, Azidofluorodinitromethane's potential toxicity and explosive nature pose significant challenges for researchers. Further research is needed to fully understand Azidofluorodinitromethane's properties and potential applications.
Méthodes De Synthèse
The synthesis of Azidofluorodinitromethane involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing Azidofluorodinitromethane involves the reaction of fluorodinitromethane with sodium azide in the presence of a catalyst. The reaction is highly exothermic and requires careful control of temperature and pressure to prevent explosions. The resulting product is a yellowish powder that is highly sensitive to heat, shock, and friction.
Applications De Recherche Scientifique
Azidofluorodinitromethane has been extensively studied for its potential applications in various fields of science, including chemistry, material science, and explosives. Azidofluorodinitromethane is a highly reactive compound that can undergo various chemical reactions, making it an ideal candidate for use in chemical synthesis. Azidofluorodinitromethane can be used as a precursor for the synthesis of various organic compounds, including polymeric materials, explosives, and pharmaceuticals.
Propriétés
Numéro CAS |
17003-82-6 |
|---|---|
Nom du produit |
Azidofluorodinitromethane |
Formule moléculaire |
CFN5O4 |
Poids moléculaire |
165.04 g/mol |
Nom IUPAC |
azido-fluoro-dinitromethane |
InChI |
InChI=1S/CFN5O4/c2-1(4-5-3,6(8)9)7(10)11 |
Clé InChI |
XHHANGYGHPUJOG-UHFFFAOYSA-N |
SMILES |
C(N=[N+]=[N-])([N+](=O)[O-])([N+](=O)[O-])F |
SMILES canonique |
C(N=[N+]=[N-])([N+](=O)[O-])([N+](=O)[O-])F |
Synonymes |
Azidofluorodinitromethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
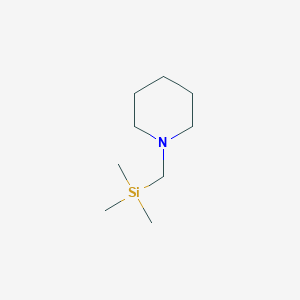
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
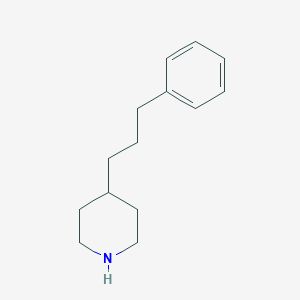
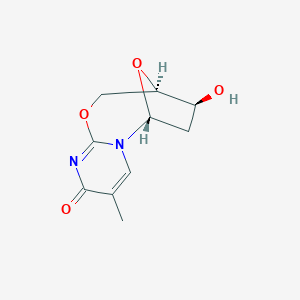
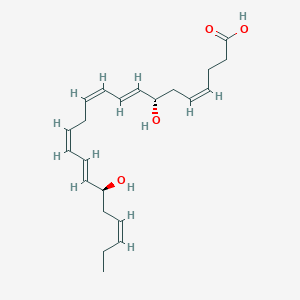
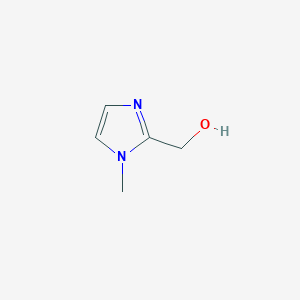
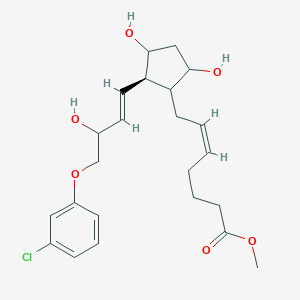
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
